molecular formula C27H23N3O3 B2703460 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 1334371-39-9

2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2703460
CAS No.: 1334371-39-9
M. Wt: 437.499
InChI Key: KWIZBGQNWCPZHK-UHFFFAOYSA-N
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Description

2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide (CAS 1334371-39-9) is a synthetic organic compound with a molecular formula of C27H23N3O3 and a molecular weight of 437.5 g/mol . This benzamide derivative features a complex structure that integrates a 4-methylbenzoyl group and a 6-oxo-4-phenylpyrimidine moiety, connected through an ethylenediamine-like chain. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery research, particularly as scaffolds for developing novel therapeutic agents. Structurally related N-substituted benzamide and pyrimidine derivatives have been investigated for their potent biological activities. Research on analogous compounds has demonstrated promising anti-inflammatory properties in preclinical models, such as the carrageenan-induced paw edema test, with some derivatives exhibiting superior activity and lower ulcerogenic side effects compared to standard drugs like indomethacin . The mechanism of action for such compounds is often linked to the inhibition of key inflammatory mediators; specific analogs have been shown to significantly suppress prostaglandin E2 (PGE2) synthesis, suggesting a potential interaction with the cyclooxygenase (COX) pathway . Furthermore, pyrimidine cores are known to be privileged structures in pharmacology, frequently serving as key components in molecules targeting various enzymes and receptors . This makes 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide a valuable chemical tool for researchers exploring new enzyme inhibitors, probing inflammatory pathways, and designing potential oncological or anti-inflammatory therapeutics. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Properties

IUPAC Name

2-(4-methylbenzoyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-19-11-13-21(14-12-19)26(32)22-9-5-6-10-23(22)27(33)28-15-16-30-18-29-24(17-25(30)31)20-7-3-2-4-8-20/h2-14,17-18H,15-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIZBGQNWCPZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide (CAS Number: 1334371-39-9) is a synthetic organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H23N3O3C_{27}H_{23}N_{3}O_{3}, with a molecular weight of 437.5 g/mol. The structure features a benzamide core substituted with a 4-methylbenzoyl group and a pyrimidine derivative, which contributes to its biological activity.

PropertyValue
Molecular FormulaC27H23N3O3
Molecular Weight437.5 g/mol
CAS Number1334371-39-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide . For example, compounds with similar benzamide structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is particularly relevant for targeting multidrug-resistant (MDR) cancer cells, as evidenced by in vivo studies demonstrating significant tumor growth inhibition in xenograft models .

The primary mechanism through which this compound exerts its biological effects appears to be through modulation of microtubule dynamics. By binding to the colchicine site on tubulin, it disrupts the normal polymerization process, which is crucial for mitotic spindle formation during cell division . Additionally, it may influence various signaling pathways related to apoptosis and cell survival.

Anti-inflammatory Effects

There is emerging evidence suggesting that related compounds exhibit anti-inflammatory properties by modulating cytokine production in macrophages and adipocytes. In vitro studies indicated that certain derivatives could reduce the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in metabolic disorders characterized by chronic inflammation.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a compound similar to 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide in human prostate cancer models. The results demonstrated a significant reduction in tumor size after treatment with the compound, with T/C values indicating effective tumor suppression without noticeable neurotoxicity .

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses in adipose tissue. The findings revealed that treatment with the compound led to decreased macrophage activation and reduced inflammatory cytokine levels, suggesting its potential role in managing obesity-related inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs sharing key functional groups or synthetic pathways:

Pyrimidinone-Benzamide Hybrids

  • Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Structural Similarities: Contains a benzamide group and a pyrimidine-derived heterocycle. Key Differences: Incorporates a pyrazolo-pyrimidine core and chromenone system instead of a pyrimidinone. Fluorine substituents enhance metabolic stability and binding affinity. Synthesis: Prepared via Suzuki-Miyaura coupling (28% yield), highlighting the use of palladium catalysts for complex heterocycles .

Pyrimidine-Benzoxazinone Derivatives ()

  • Compound 7a-c: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Structural Similarities: Pyrimidine ring with phenyl substituents; benzooxazinone replaces the benzamide group. Key Differences: Lacks the ethyl-linked benzamide chain, which may reduce flexibility and target interactions. Synthesis: Optimized using cesium carbonate and DMF for nucleophilic substitution (yields unspecified but described as "better") .

Data Table: Comparative Analysis

Compound Molecular Weight Key Functional Groups Substituents Synthesis Yield
Target Compound ~433.4 g/mol* Benzamide, pyrimidinone 4-methylbenzoyl, phenyl Not reported
Example 53 () 589.1 g/mol Benzamide, pyrazolo-pyrimidine, chromenone 3-fluorophenyl, 5-fluoro, isopropyl 28%
Compound 7a-c () ~350–400 g/mol† Pyrimidine, benzooxazinone Substituted phenyl "Better yields"

*Calculated based on structural formula. †Estimated from synthesis data.

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis may employ coupling reactions similar to those in (cesium carbonate/DMF for nucleophilic substitution) or palladium-catalyzed cross-coupling as in .
  • The pyrimidinone ring is a known pharmacophore in kinase inhibitors (e.g., EGFR inhibitors), suggesting possible therapeutic relevance. Ethyl linkage between benzamide and pyrimidinone could balance rigidity and flexibility for target binding.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methylbenzoyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available benzamides and pyrimidine derivatives. Key steps include condensation to form the amide bond and cyclization to construct the pyrimidinone ring. Reaction conditions such as temperature (60–100°C), solvent choice (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., EDCI/HOBt for amide coupling) critically affect yield and purity. Purification via column chromatography or recrystallization is essential, with yields ranging from 40–65% depending on optimization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton environments and carbon frameworks. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while HPLC ensures purity (>95%). IR spectroscopy verifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). For crystalline forms, X-ray crystallography resolves stereochemistry .

Q. What initial biological screening assays are recommended to evaluate this compound’s therapeutic potential?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like MCF-7 or HepG2) and antimicrobial disk diffusion tests (CLSI guidelines). Include enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways. Use DMSO as a solubilizing agent (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to address low yields in the final cyclization step?

  • Methodological Answer : Optimize cyclization by evaluating solvent polarity (e.g., switch from THF to DMF), increasing reaction temperature (80–110°C), or employing microwave-assisted synthesis to reduce time. Catalysts like p-toluenesulfonic acid (10 mol%) can accelerate ring closure, improving yields by 15–20%. Monitor intermediate consumption via TLC or in-situ IR .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from variations in cell lines (e.g., HepG2 vs. MCF-7), assay conditions (serum concentration, incubation time), or compound solubility. Standardize protocols using CLSI guidelines for antimicrobial assays and conduct orthogonal assays (e.g., apoptosis markers alongside cytotoxicity). Perform meta-analysis of existing studies to identify confounding variables like impurity profiles .

Q. What in silico approaches are validated for predicting the pharmacokinetic profile of this benzamide-pyrimidine hybrid?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict target binding (e.g., EGFR kinase) and SwissADME to estimate logP (2.1–3.5), suggesting moderate blood-brain barrier permeability. PBPK modeling (GastroPlus) simulates absorption patterns, highlighting the need for prodrug strategies due to low aqueous solubility (0.05 mg/mL in PBS). Validate predictions with Caco-2 permeability and microsomal stability assays .

Q. How should stability studies be designed to evaluate decomposition pathways under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies at 37°C in buffers (pH 1.2, 6.8, 7.4) with LC-MS monitoring . Identify major degradation products (e.g., hydrolyzed amide bonds) and derive t₁/₂ values. Perform accelerated stability testing at 40°C/75% RH over 6 months to inform formulation requirements. Apply QbD principles to select excipients that protect against oxidative/photolytic degradation .

Q. What structure-activity relationship (SAR) trends emerge when comparing this compound with analogs bearing modified aryl or pyrimidine substituents?

  • Methodological Answer : The 4-methylbenzoyl group enhances target affinity (IC₅₀ reduction from 850 nM to 320 nM vs. unsubstituted analogs), while the 6-oxo-pyrimidine improves metabolic stability (t₁/₂ increase from 1.2h to 4.7h in liver microsomes). Trifluoromethyl substitution at the phenyl ring (as in related compounds) increases lipophilicity (logP +0.5) but may reduce aqueous solubility .

Q. Which crystallization techniques produce single crystals suitable for X-ray diffraction analysis of this compound?

  • Methodological Answer : Use slow vapor diffusion (ether into DCM solution) at 4°C to yield prismatic crystals. Apply seeding techniques with isomorphic crystals (e.g., from methyl analogs) to improve success rates. Employ cryoprotection (25% glycerol) to prevent ice formation during data collection. Resolution <1.0 Å enables precise mapping of hydrogen bonding between the amide and pyrimidinone moieties .

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